REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([B:12]2[O:16]C(C)(C)C(C)(C)[O:13]2)[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].O1CCCC1.O.Cl>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([B:12]([OH:16])[OH:13])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1S(=O)(=O)C)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir another 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filter away the solid
|
Type
|
WASH
|
Details
|
Wash the filtrate with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
WASH
|
Details
|
Wash the solid with hexane (2×10 mL) and ether (10 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1S(=O)(=O)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |